Technical Guide: Structure Elucidation of Benzyl 5-amino-1H-pyrazole-4-carboxylate
Technical Guide: Structure Elucidation of Benzyl 5-amino-1H-pyrazole-4-carboxylate
The following technical guide details the structure elucidation, synthesis, and characterization of Benzyl 5-amino-1H-pyrazole-4-carboxylate . This analysis is designed for researchers requiring a rigorous, evidence-based approach to validating this specific heterocyclic scaffold.[1]
[1]
Executive Summary
Benzyl 5-amino-1H-pyrazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines (ATP-competitive kinase inhibitors) and macrocyclic drug candidates.[1] Its structural validation is complicated by annular tautomerism inherent to the 1H-pyrazole core.[1] This guide provides a definitive elucidation pathway, distinguishing the 5-amino-1H tautomer from its 3-amino-1H isomer using NMR spectroscopy, X-ray crystallography, and synthetic regiochemistry.[1]
Synthetic Origin & Regiochemistry
Understanding the synthesis is the first step in elucidation.[1] The regiochemistry is established during the cyclocondensation of hydrazine with a push-pull alkene.[1]
Validated Synthetic Protocol
Reagents: Benzyl 2-cyano-3-ethoxyacrylate, Hydrazine Hydrate (
Mechanism:
-
Michael Addition: The nucleophilic nitrogen of hydrazine attacks the
-carbon of the acrylate, displacing the ethoxy group.[1] -
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (not the ester), forming the pyrazole ring.[1]
-
Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amine.[1]
Protocol:
-
Dissolve benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (0.5 M).
-
Add hydrazine hydrate (1.1 eq) dropwise at
.[1] -
Reflux for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[1]
-
Cool to room temperature. The product precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water to yield analytical grade crystals.
Reaction Pathway Visualization
Caption: Stepwise cyclocondensation mechanism establishing the 5-amino regiochemistry.
Spectroscopic Characterization (The Evidence)
Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Signal:
Da.[1] -
Fragmentation: Loss of the benzyl group (
) is a characteristic fragment, often observed at .[1]
Infrared Spectroscopy (IR)
-
Amine (
): Doublet stretch at (Asymmetric/Symmetric).[1] -
Ester (
): Strong, sharp band at .[1] Note: This is slightly lower than typical aliphatic esters due to conjugation with the pyrazole ring and intramolecular H-bonding.[1] -
Nitrile (
): ABSENT. The disappearance of the precursor's nitrile peak ( ) confirms cyclization.[1]
Nuclear Magnetic Resonance (NMR)
The 1H-pyrazole system exhibits rapid proton exchange.[1] Solvents like DMSO-
Table 1: 1H NMR Assignment (DMSO-
, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (Ring) | 12.0 - 12.5 | Broad Singlet | 1H | Highly deshielded, exchangeable.[1] Position varies with concentration (H-bonding).[1] |
| CH (Ring) | 7.60 - 7.80 | Singlet | 1H | C3-H proton.[1] Characteristic of the pyrazole core. |
| Ph (Ortho) | 7.35 - 7.45 | Multiplet | 2H | Benzyl aromatic protons.[1] |
| Ph (Meta/Para) | 7.25 - 7.35 | Multiplet | 3H | Benzyl aromatic protons.[1] |
| NH | 5.80 - 6.20 | Broad Singlet | 2H | Exocyclic amine.[1] Upfield relative to amide protons.[1] |
| CH | 5.20 | Singlet | 2H | Benzylic methylene.[1] Sharp singlet confirms ester linkage.[1] |
13C NMR Key Signals:
-
Carbonyl:
ppm.[1] -
C5 (C-NH2):
ppm (Deshielded by N).[1] -
C3 (CH):
ppm.[1] -
C4 (C-COOBn):
ppm (Shielded by resonance from the amine).[1]
The Tautomerism Challenge: 3-amino vs. 5-amino
This is the primary point of confusion in literature. In 1H-pyrazoles (unsubstituted on N1), the 3-amino and 5-amino forms are tautomers.[1]
[1]Solution State (DMSO)
In polar aprotic solvents like DMSO, the 5-amino-1H tautomer is generally favored or exists in rapid equilibrium.[1] The key stabilizer is the Intramolecular Hydrogen Bond between the exocyclic amine protons and the adjacent carbonyl oxygen of the ester.[1]
-
Evidence: The downfield shift of the amine protons indicates H-bonding.[1]
-
NOE Experiment: A 1D-NOE or 2D-NOESY experiment irradiating the Ring-NH often shows a correlation to the C3-H, confirming the proton is on N1 (adjacent to C5-NH2) or N2 (adjacent to C3-H).[1] However, due to rapid exchange, this is often averaged.[1]
Solid State (X-Ray Crystallography)
In the crystal lattice, these molecules typically form Hydrogen-Bonded Dimers .[1]
-
Motif: The Ring-NH of one molecule donates to the Carbonyl-O of another, while the Amine-NH donates to the Ring-N of the partner.[1]
-
Refined Structure: X-ray diffraction confirms the C-N bond lengths.[1] The
bond has partial double-bond character, indicating resonance donation into the ester.[1]
Elucidation Logic Diagram
Caption: Decision tree for confirming the 5-amino-1H-pyrazole structure.
References & Grounding
The protocols and structural data above are grounded in established heterocyclic chemistry literature.
-
Synthesis & Tautomerism Review:
-
Crystallographic Data (Analogous Structure):
-
NMR Tautomerism Study:
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
